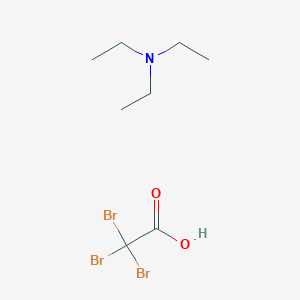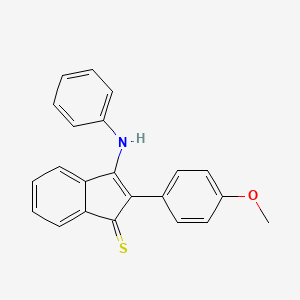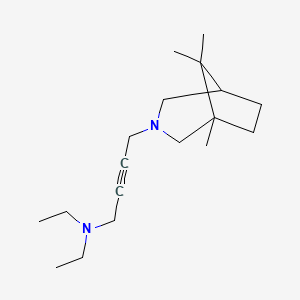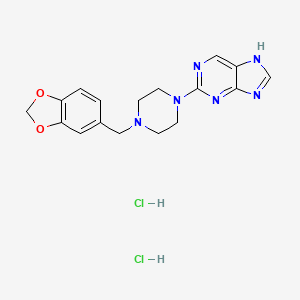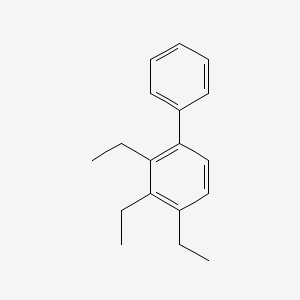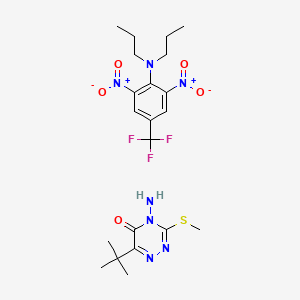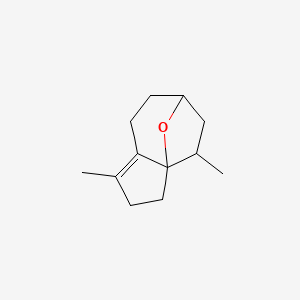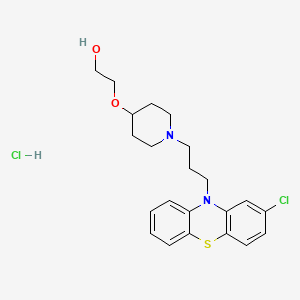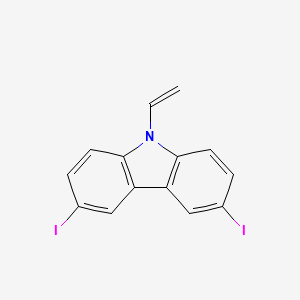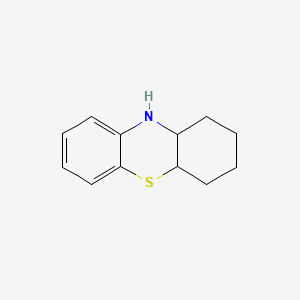
2,3,4,4a,10,10a-Hexahydro-1h-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,4a,10,10a-Hexahydro-1H-phenothiazine is a heterocyclic compound with the molecular formula C12H15NS. It is a derivative of phenothiazine, which is known for its diverse applications in medicinal chemistry, particularly in the development of antipsychotic and antihistamine drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,10,10a-Hexahydro-1H-phenothiazine typically involves the reductive cyclization of 2-(2-nitrophenoxy)cyclohexan-1-one. This reaction is carried out over palladium catalysts under mild conditions, such as in ethanol at 318 K and a pH of 2 with a pressure of 0.1 MPa . The product structure and ratio are determined using 1H and 13C NMR spectra, X-ray analysis, and GC/MS data .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar reductive cyclization processes, optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,4a,10,10a-Hexahydro-1H-phenothiazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Produces sulfoxides or sulfones.
Reduction: Leads to the formation of secondary amines.
Substitution: Results in N-alkylated derivatives.
Scientific Research Applications
2,3,4,4a,10,10a-Hexahydro-1H-phenothiazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2,3,4,4a,10,10a-Hexahydro-1H-phenothiazine involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound, widely used in antipsychotic medications.
2,3,4,4a,10,10a-Hexahydro-1H-phenoxazine: A structurally similar compound with different substituents on the nitrogen atom.
2,3,4,4a,10,10a-Hexahydro-1H-phenanthridine: Another related compound with a similar core structure but different functional groups.
Uniqueness
2,3,4,4a,10,10a-Hexahydro-1H-phenothiazine is unique due to its specific substitution pattern and the presence of a sulfur atom in the heterocyclic ring. This gives it distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
37004-69-6 |
|---|---|
Molecular Formula |
C12H15NS |
Molecular Weight |
205.32 g/mol |
IUPAC Name |
2,3,4,4a,10,10a-hexahydro-1H-phenothiazine |
InChI |
InChI=1S/C12H15NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1,3,5,7,10,12-13H,2,4,6,8H2 |
InChI Key |
GCAFFHUTHFEBEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14661312.png)
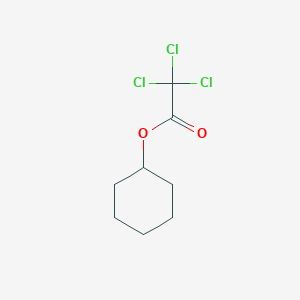
![2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14661326.png)

